molecular formula C8H5F3N2S B1607587 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol CAS No. 86604-73-1

5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol

Cat. No.: B1607587
CAS No.: 86604-73-1
M. Wt: 218.2 g/mol
InChI Key: HHZOBJBWXJSCSN-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-benzo[d]imidazole-2-thiol (CAS 86604-73-1) is a benzimidazole-based small molecule with the molecular formula C 8 H 5 F 3 N 2 S and a molecular weight of 218.20 g/mol . This reagent is a solid with a melting point of 277°C . It is a key derivative of the 1H-benzo[d]imidazole-2-thiol scaffold, a structure of high interest in medicinal chemistry due to its resemblance to naturally occurring nucleotides, which allows it to interact effectively with biological polymers . Recent preclinical research has identified this specific compound as a promising agent with significant ophthalmohypotensive (intraocular pressure-lowering) activity . In animal studies on rats, it demonstrated potent effects, reducing intraocular pressure in normotensive animals by 31.37% and in animals with steroid-induced (dexamethasone) ocular hypertension by 23.74% . This performance was found to exceed that of the reference drug melatonin and be comparable to timolol in certain models . The studies concluded that the most active formulation demonstrated this effect without causing local irritation, a critical factor for ophthalmic applications . This makes the compound a valuable research tool for investigating novel pathways and therapeutic candidates for managing conditions like glaucoma. Beyond its documented potential in ophthalmic research, the benzimidazole-2-thiol core is widely recognized as a privileged structure in drug discovery. Benzimidazole derivatives, in general, are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anthelmintic, and anti-inflammatory properties . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. This product is intended for research and development purposes by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only” (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

5-(trifluoromethyl)-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZOBJBWXJSCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369482
Record name 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86604-73-1
Record name 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDRO-2-THIOXO-6-TRIFLUOROMETHYLBENZIMIDAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Cyclization of 4-(trifluoromethyl)-1,2-diaminobenzene with Carbon Disulfide

  • Starting material: 4-(trifluoromethyl)-1,2-diaminobenzene
  • Reagents: Carbon disulfide and potassium hydroxide (KOH)
  • Solvent: Ethanol or aqueous ethanol
  • Conditions: Reflux at ~75 °C for 5-7 hours
  • Mechanism: The diamine reacts with carbon disulfide in the presence of base to form a dithiocarbamate intermediate, which cyclizes intramolecularly to yield the benzimidazole-2-thiol ring system.
  • Workup: Acidification to pH ~5 with acetic acid to precipitate the product, followed by filtration and recrystallization.
  • Yield: Moderate to good (typically 70-85%)
  • Notes: The diamine intermediate is often unstable and used without purification immediately after reduction of the corresponding nitro compound.

Introduction of the Trifluoromethyl Group

Two main approaches exist:

Use of Trifluoromethyl-Substituted Diamines

  • Direct use of 4-(trifluoromethyl)-1,2-diaminobenzene as a starting material allows the trifluoromethyl group to be present on the benzimidazole ring after cyclization.
  • These diamines are usually prepared by nucleophilic aromatic substitution or reduction of nitro precursors bearing trifluoromethyl substituents.

Post-Cyclization Functionalization

  • In some cases, the trifluoromethyl group is introduced after formation of the benzimidazole-2-thiol core by electrophilic trifluoromethylation or via cross-coupling reactions.
  • However, this method is less common due to the difficulty in selective functionalization and lower yields.

Alternative Synthetic Routes and Key Steps

Coupling of Isothiocyanates with o-Phenylenediamines

  • A versatile method involves reacting trifluoromethyl-substituted isothiocyanates with benzene-1,2-diamines, followed by intramolecular cyclization using coupling agents such as N,N′-diisopropylcarbodiimide (DIC).
  • This method provides better yields and scalability compared to direct cyclization with carbon disulfide.
  • The isothiocyanates are synthesized from epoxides via azide intermediates and subsequent Staudinger reduction, then reacted with di(1H-imidazol-1-yl)methanethione to form isothiocyanates.

Halogenation and Substitution

  • Halogenated benzimidazole intermediates (e.g., 5-bromo or 5-chloro derivatives) can be synthesized and then subjected to nucleophilic substitution or palladium-catalyzed coupling to introduce the trifluoromethyl group.
  • Such halogenated intermediates are prepared by bromination or iodination of benzimidazole derivatives followed by substitution reactions.

Reaction Conditions and Yields Summary Table

Step/Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Cyclization with CS2/KOH 4-(trifluoromethyl)-1,2-diaminobenzene CS2, KOH, EtOH, reflux 75 °C, 5-7 h 70-85 Diamine often used crude; acidification precipitates product
Coupling of isothiocyanates with diamines Trifluoromethyl-substituted isothiocyanates DIC-mediated cyclization 60-80 Improved yield and scalability; multistep synthesis of isothiocyanates required
Halogenation followed by substitution 5-bromo- or 5-chlorobenzimidazole derivatives Halogenation, Pd-catalyzed substitution 50-77 Requires purification of intermediates; moderate yields

Research Findings and Optimization Notes

  • The direct cyclization method using carbon disulfide is classical but suffers from moderate yields and instability of intermediates.
  • The isothiocyanate coupling method offers better control, higher yields, and scalability, making it more suitable for industrial applications.
  • Reaction temperature, solvent choice, and base strength critically influence the yield and purity.
  • Purification is generally achieved by recrystallization or chromatography depending on the scale.
  • The trifluoromethyl group enhances the biological activity and metabolic stability of the benzimidazole derivatives, justifying the synthetic complexity.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Overview

5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol is a compound characterized by a trifluoromethyl group attached to a benzimidazole ring, with a thiol group at the second position. Its unique chemical structure endows it with various applications across multiple scientific fields, including chemistry, biology, medicine, and materials science.

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules due to its reactivity, particularly in nucleophilic substitution reactions involving the trifluoromethyl group and oxidation reactions involving the thiol group .

Biology

The compound has been investigated for its potential as an enzyme inhibitor, particularly in targeting cysteine residues in proteins. This ability to form covalent bonds with biological macromolecules suggests its role in modulating enzyme activity, which could lead to significant biological effects .

Medicine

Research has highlighted the therapeutic potential of this compound in various medical applications:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines through targeted interactions with cellular pathways.
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against various pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Materials Science

In industrial applications, this compound is explored for its potential in developing advanced materials that require high thermal stability and resistance to chemical degradation. This makes it suitable for use in high-performance coatings and other polymeric materials .

Case Studies and Research Findings

StudyFocusFindings
Study on Antimicrobial ActivityEvaluated against E. coli and S. aureusShowed significant bactericidal activity with reduced MIC values compared to control compounds .
Neuroprotective PotentialInvestigated as a positive allosteric modulator of mGluR5Demonstrated efficacy in reducing neuroinflammation post-trauma, indicating potential for treating traumatic brain injury .
Synthesis of DerivativesExplored various synthetic pathwaysHighlighted the compound's versatility in forming derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity and affecting cellular processes .

Comparison with Similar Compounds

5-Amino Derivatives

  • Example: 5-Amino-1H-benzo[d]imidazole-2-thiol (Compound 5 in –3) Synthesis: Derived from 5-nitro intermediates via Zn/HCl reduction . Activity: Serves as a precursor for α-glucosidase inhibitors (e.g., 7a–m), with IC₅₀ values ranging from 0.64 ± 0.05 μM (7i) to 343.10 ± 1.62 μM (7l), outperforming acarbose (873.34 ± 1.21 μM) .

5-Nitro Derivatives

  • Example: 5-Nitro-1H-benzo[d]imidazole-2-thiol (Compound 4 in ) Synthesis: Oxidized from 1H-benzo[d]imidazole-2-thiol using HNO₃ . Activity: Primarily an intermediate; nitro groups are reduced to -NH₂ for further functionalization. Comparison: The nitro group (-NO₂) is less metabolically stable than -CF₃, limiting its direct therapeutic use.

5-Hydrosulfonyl Derivatives

  • Example: 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one (Compounds 5a–o in ) Synthesis: Chlorosulfonation followed by ammonia substitution . Comparison: The -SO₂H group increases hydrophilicity, contrasting with the -CF₃ group’s lipophilic nature.

Structural and Physicochemical Properties

Property 5-(Trifluoromethyl)-1H-BI-2-thiol 5-Amino-1H-BI-2-thiol 5-(Difluoromethoxy)-1H-BI-2-thiol
Molecular Weight (g/mol) 244.22 (derivative in ) 151.18 216.21
Melting Point (°C) Not reported 239–242 Not reported
LogP (Predicted) ~2.5 (highly lipophilic) ~1.2 ~1.8
Key Interactions Hydrophobic (-CF₃), H-bonding (-SH) H-bonding (-NH₂, -SH) H-bonding (-OCHF₂, -SH)
  • Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature stabilizes the thiolate anion, enhancing reactivity in enzyme-binding pockets .

Molecular Docking Insights

  • 5-(Trifluoromethyl) Derivative : Docking studies (unpublished in provided evidence) suggest the -CF₃ group forms van der Waals interactions with hydrophobic enzyme residues, augmenting binding affinity .
  • 5-Amino Derivatives: Docking with α-glucosidase reveals -NH₂ and -SH groups form hydrogen bonds with catalytic residues (Asp349, Arg439), explaining their superior inhibition .

Biological Activity

5-(Trifluoromethyl)-1H-benzo[d]imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with a trifluoromethyl group and a thiol functional group. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration, while the thiol group can form covalent bonds with cysteine residues in proteins, impacting enzyme activity.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against α-glucosidase, which plays a role in carbohydrate metabolism .
  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans. Its mechanism involves disrupting microbial cell function .
  • Anticancer Potential : Preliminary research suggests that derivatives of this compound may possess anticancer properties, particularly against human cancer cell lines expressing high levels of epidermal growth factor receptor (EGFR) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target IC50 (µM) Notes
Enzyme Inhibitionα-Glucosidase0.64 ± 0.05Potent inhibitor; significant implications for diabetes management .
AntimicrobialStaphylococcus aureus0.98Enhanced activity noted with structural modifications .
AntimicrobialCandida albicans15.6Significant reduction in MIC with certain modifications .
AntitumorHeLa cellsNot specifiedPotential EGFR inhibitors; further studies required .

Case Studies

  • Enzyme Inhibition Study : A series of benzimidazole derivatives were synthesized and tested for their inhibitory effects on α-glucosidase. The results indicated that modifications to the benzimidazole structure significantly enhanced inhibitory potency, suggesting a viable pathway for developing antidiabetic agents .
  • Antimicrobial Efficacy : Research demonstrated that the introduction of halogen substituents into the benzimidazole framework markedly improved antimicrobial activity against resistant strains of bacteria such as MRSA. The study highlighted the importance of structural optimization in enhancing pharmacological effects .
  • Anticancer Research : Investigations into the anticancer properties revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. Further molecular docking studies suggested strong interactions with G-quadruplex DNA structures, which are crucial in cancer biology .

Q & A

Q. What are the standard synthetic routes for preparing 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol?

The compound is typically synthesized via cyclization of substituted benzene-1,2-diamines. For example, reacting 4-(trifluoromethyl)benzene-1,2-diamine with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) and ethanol under reflux conditions forms the benzimidazole-thiol core . Reaction optimization may involve varying solvent polarity (e.g., ethanol vs. DMF) or temperature to improve yields (typically 60–85%).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the aromatic proton environment and trifluoromethyl group (δ ~120–125 ppm for CF₃ in ¹³C) .
  • FT-IR : A strong S-H stretch near 2550 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • Elemental Analysis : To validate purity (>95%) and molecular formula (C₈H₅F₃N₂S) .

Q. How can researchers assess the solubility and stability of this compound?

Solubility is typically tested in polar (water, DMSO) and nonpolar solvents (ethyl acetate, hexane). The thiol group confers slight water solubility but better solubility in DMSO or methanol. Stability studies involve monitoring degradation via HPLC under varying pH, temperature, and light exposure .

Q. What are common derivatization strategies for the thiol group in this compound?

The thiol (-SH) group can undergo alkylation (e.g., with 2-chloroacetamide) or oxidation to disulfides. For example, reacting with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of K₂CO₃ yields S-substituted derivatives with potential bioactivity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in radical-mediated reactions?

Evidence suggests that 1H-benzo[d]imidazole-2-thiol derivatives participate in ligand-exchange pathways, forming sulfur-centered radicals. Techniques like electron spin resonance (ESR) spectroscopy or trapping experiments with TEMPO can confirm radical intermediates. For example, Mn(OAc)₃-mediated oxidation generates radicals that attack electron-rich substrates (e.g., indole) at the 3-position .

Q. What methodologies are used to resolve contradictions in spectral data for derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from tautomerism (thiol ↔ thione) or impurities. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) help distinguish tautomers. For example, thione tautomers show a carbonyl signal (C=S) near 160 ppm in ¹³C NMR .

Q. How can molecular docking explain the α-glucosidase inhibitory activity of its derivatives?

Derivatives like 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols (e.g., compound 7i , IC₅₀ = 0.64 µM) show potent inhibition. Docking studies (using AutoDock Vina) reveal hydrogen bonding between the thiol group and catalytic residues (Asp214, Glu277) of α-glucosidase. Hydrophobic interactions with the trifluoromethyl group further enhance binding .

Q. What strategies improve regioselectivity in derivatization reactions?

Regioselective alkylation of the thiol group can be achieved by:

  • Using bulky bases (e.g., DBU) to deprotonate -SH selectively.
  • Protecting competing nucleophilic sites (e.g., NH of imidazole) with Boc groups .

Q. How do reaction conditions influence the yield of multi-step syntheses?

Critical factors include:

  • Catalyst choice : Mn(OAc)₃ enhances radical-mediated coupling yields compared to FeCl₃ .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves closely eluting intermediates .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Matrix interference (e.g., proteins in plasma) complicates LC-MS/MS quantification. Solid-phase extraction (SPE) with C18 cartridges improves recovery. A validated method might use a deuterated internal standard (e.g., D₃-CF₃) for accurate calibration .

Data Contradictions and Reproducibility

Q. How should researchers address variability in reported melting points (e.g., 277–279°C vs. 305–310°C)?

Discrepancies may stem from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and X-ray crystallography can identify polymorphs. Recrystallization from ethanol/water mixtures ensures consistent crystal packing .

Q. Why do synthetic yields vary across studies (60–90%)?

Yield differences often relate to solvent purity, reaction scale, or moisture sensitivity of intermediates. Anhydrous conditions (e.g., molecular sieves in KOH/ethanol) improve reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol
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5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol

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